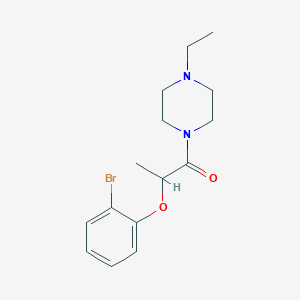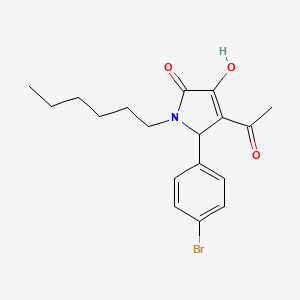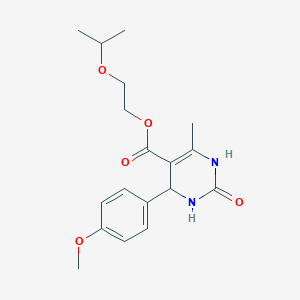
2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyethyl)acetamide is an organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyethyl)acetamide typically involves multiple steps:
Formation of the sulfonyl chloride: The starting material, 4-methylphenylamine, is reacted with chlorosulfonic acid to form 4-methylphenylsulfonyl chloride.
Nucleophilic substitution: The sulfonyl chloride is then reacted with 2-chloroaniline to form 2-(2-chloro-N-(4-methylphenyl)sulfonylanilino).
Acylation: Finally, the intermediate is acylated with 2-methoxyethyl acetate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The chloro group is a potential site for nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under mild conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted anilines or thiols.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential as a drug candidate.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyethyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets, disrupting biological pathways essential for microbial survival or disease progression.
類似化合物との比較
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
N-(2-chloroethyl)-N-ethyl-2-bromoacetamide: A compound with similar functional groups but different applications.
Uniqueness
2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyethyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides.
特性
IUPAC Name |
2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-14-7-9-15(10-8-14)26(23,24)21(13-18(22)20-11-12-25-2)17-6-4-3-5-16(17)19/h3-10H,11-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNRPYBGZRSLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCOC)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-4-(4-ethylphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B4916921.png)
amine](/img/structure/B4916933.png)
![1-(3-chlorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B4916937.png)

![2-Methoxy-4-prop-2-enyl-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene](/img/structure/B4916951.png)
![3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4916956.png)
![ETHYL 7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4916962.png)
![ETHYL 3-BENZYL-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4916989.png)
![1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea](/img/structure/B4916993.png)
![N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B4917011.png)

![2,4-dichloro-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4917026.png)

![N'-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B4917040.png)
